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molecular formula C13H22O2 B8309177 (Z)-4-Cyclohexylcyclohexylcarboxylic acid CAS No. 80580-69-4

(Z)-4-Cyclohexylcyclohexylcarboxylic acid

Cat. No. B8309177
M. Wt: 210.31 g/mol
InChI Key: CPKFMLAOYBETEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04889874

Procedure details

A solution of biphenyl-4-carboxylic acid (9.9 g, 50 mmol) in 500 ml of ethanol and 150 ml of glacial acetic acid containing 1.0 g of platinum oxide was hydrogenated overnight at 40 psi. Upon filtering the solution and concentrating the filtrate under reduced pressure, 10.5 g of bicyclohexyl-4-carboxylic acid was obtained as a white solid (m.p. 122°-125° C.).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:4]([C:7]([OH:9])=[O:8])=[CH:3][CH:2]=1.C(O)(=O)C>C(O)C.[Pt]=O>[CH:1]1([CH:10]2[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]2)[CH2:2][CH2:3][CH:4]([C:7]([OH:9])=[O:8])[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)O)C1=CC=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Upon filtering the solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(CC1)C(=O)O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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